2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step often involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Indolinyl Derivative Synthesis: The indolinyl derivative is synthesized through a series of reactions starting from indole or its derivatives, involving steps such as nitration, reduction, and acylation.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the indolinyl derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- 2-(2-bromophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide imparts unique properties such as increased metabolic stability and potential for stronger interactions with biological targets compared to its chloro or bromo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c22-16-4-1-2-5-18(16)28-13-20(25)23-15-8-7-14-9-10-24(17(14)12-15)21(26)19-6-3-11-27-19/h1-2,4-5,7-8,12,19H,3,6,9-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFSSYRLVKLZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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